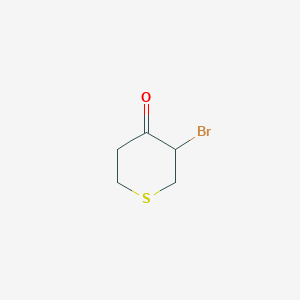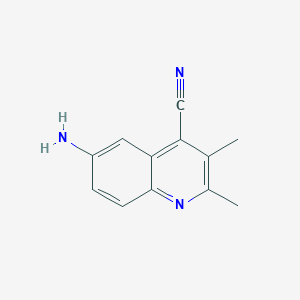![molecular formula C11H5NO3 B11901234 Furo[3,4-c]quinoline-1,3-dione CAS No. 4945-20-4](/img/structure/B11901234.png)
Furo[3,4-c]quinoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo[3,4-c]quinoline-1,3-dione is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused ring system that includes a furan ring and a quinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of furo[3,4-c]quinoline-1,3-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under oxidative conditions. For instance, the reaction of isatins with β-ketoamides in the presence of ethylenediamine diacetate (EDDA) as a catalyst can yield this compound derivatives . Another method involves the oxidative annulation followed by dehydrogenation and N-demethylation using cerium(IV) oxide (CeO2) and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: Furo[3,4-c]quinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and cerium(IV) oxide (CeO2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative annulation can lead to the formation of fused tetrahydroisoquinolines .
Applications De Recherche Scientifique
Furo[3,4-c]quinoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activity, it is being explored for its potential use in cancer treatment and other therapeutic areas.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which furo[3,4-c]quinoline-1,3-dione exerts its effects is primarily through the inhibition of specific enzymes. For example, it inhibits tyrosyl-DNA phosphodiesterase 2 (TDP2), which plays a crucial role in DNA repair processes . By inhibiting this enzyme, the compound can induce DNA damage in cancer cells, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Pyrrolo[3,4-c]quinoline-1,3-dione: This compound shares a similar fused ring structure but with a pyrrole ring instead of a furan ring.
Furo[3,2-c]quinoline: Another similar compound with a different fusion pattern of the furan and quinoline rings.
Uniqueness: Furo[3,4-c]quinoline-1,3-dione is unique due to its specific ring fusion pattern and the presence of both furan and quinoline moieties
Propriétés
Numéro CAS |
4945-20-4 |
|---|---|
Formule moléculaire |
C11H5NO3 |
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
furo[3,4-c]quinoline-1,3-dione |
InChI |
InChI=1S/C11H5NO3/c13-10-7-5-12-8-4-2-1-3-6(8)9(7)11(14)15-10/h1-5H |
Clé InChI |
HHSFODPMAPTFQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=N2)C(=O)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


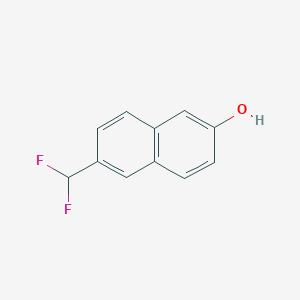
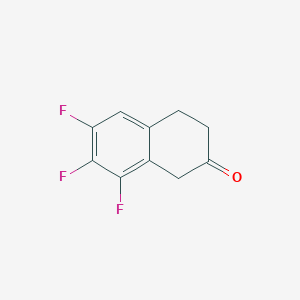
![Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-](/img/structure/B11901159.png)
![4-Amino-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B11901181.png)


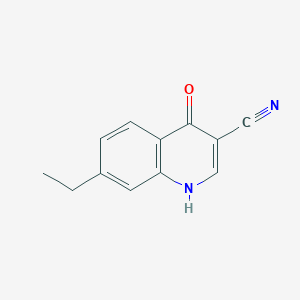
![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11901199.png)
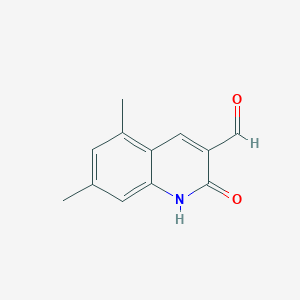
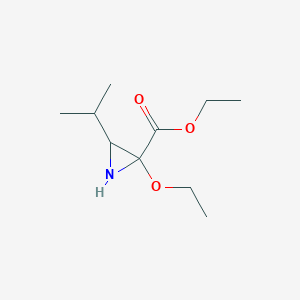
![3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11901215.png)

